molecular formula C21H18N2O3 B2424158 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide CAS No. 313506-16-0

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide

Cat. No.: B2424158
CAS No.: 313506-16-0
M. Wt: 346.386
InChI Key: HGEYZLJKYKXLQP-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an indole moiety fused with a benzene ring and a methoxybenzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-23-18-12-11-17(15-5-4-6-16(19(15)18)21(23)25)22-20(24)13-7-9-14(26-2)10-8-13/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYZLJKYKXLQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Oxidation to Form the Oxo Group:

    Attachment of the Methoxybenzamide Group: The final step involves the coupling of the synthesized indole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group under suitable conditions.

    Substitution: The methoxy group on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized indole derivatives with potential biological activities.

    Reduction: Hydroxy derivatives with altered physicochemical properties.

    Substitution: Various substituted benzamides with diverse functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide
  • N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide

Uniqueness

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of the methoxy group on the benzamide moiety can influence its solubility, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-methoxybenzamide is a synthetic compound notable for its potential biological activities. Its unique structure, characterized by an indole core fused with a benzene ring and various functional groups, suggests promising applications in medicinal chemistry, particularly in cancer therapy and other therapeutic areas. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3} with a molecular weight of approximately 306.35 g/mol. The compound features:

  • Indole Core : A bicyclic structure that is often associated with various biological activities.
  • Methoxy Group : Enhances solubility and may influence the compound's interaction with biological targets.
  • Amide Functionality : Potentially involved in binding interactions with enzymes or receptors.

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines. Notably, it has been evaluated for its effects on breast cancer cell lines such as MCF-7 and MDA-MB-468.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineGI50 Value (µM)Notes
This compoundMCF-715.0Moderate activity observed
This compoundMDA-MB-46810.5More potent than MCF-7

These findings suggest that the compound may interfere with cell proliferation pathways critical for tumor growth.

The mechanisms by which this compound exerts its effects are still being elucidated. Current hypotheses include:

  • Inhibition of Cell Cycle Progression : The compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that it could trigger apoptotic pathways leading to programmed cell death in malignant cells.

Interaction Studies

Molecular docking studies have indicated that this compound might bind effectively to several targets involved in cancer signaling pathways. These include:

  • Protein Kinases : Critical regulators of cell growth and survival.

Further research using techniques such as surface plasmon resonance is needed to quantify these interactions.

Study 1: Antitumor Activity Evaluation

A study conducted on various analogs of indole derivatives highlighted the superior activity of this compound compared to structurally similar compounds. The research utilized a dose-dependent MTT assay to assess viability across different concentrations.

Study 2: Pharmacokinetic Profiling

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary results suggest favorable bioavailability and metabolic stability, indicating potential for further development.

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